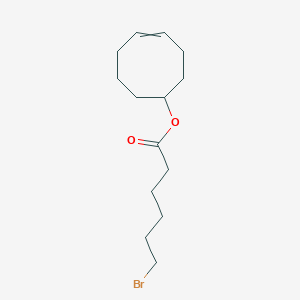
cyclooct-4-en-1-yl 6-bromohexanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclooct-4-en-1-yl 6-bromohexanoate is a chemical compound with the molecular formula C14H23BrO2. It is characterized by a cyclooctene ring structure attached to a 6-bromohexanoate ester group. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cyclooct-4-en-1-yl 6-bromohexanoate can be synthesized through a multi-step process involving the reaction of cyclooctene with 6-bromohexanoic acid. The esterification reaction typically requires a catalyst such as sulfuric acid or a dehydrating agent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclooct-4-en-1-yl 6-bromohexanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the 6-bromohexanoate group can be replaced by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.
Oxidation Reactions: The cyclooctene ring can be oxidized to form epoxides or diols, depending on the oxidizing agent used.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4) in aqueous or organic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Substitution: Cyclooct-4-en-1-yl 6-hydroxyhexanoate or cyclooct-4-en-1-yl 6-aminohexanoate.
Oxidation: Cyclooct-4-en-1-yl 6-bromohexane-1,2-diol.
Reduction: Cyclooct-4-en-1-yl 6-bromohexanol.
Applications De Recherche Scientifique
Cyclooct-4-en-1-yl 6-bromohexanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a bioorthogonal reagent, enabling selective chemical reactions in biological systems without interfering with native biochemical processes.
Medicine: Explored for its role in drug delivery systems, where its unique structure can be utilized to enhance the targeting and release of therapeutic agents.
Industry: Employed in the production of specialty chemicals and polymers, where its reactivity and structural properties are advantageous.
Mécanisme D'action
The mechanism by which cyclooct-4-en-1-yl 6-bromohexanoate exerts its effects depends on the specific application. In bioorthogonal chemistry, the compound can participate in click reactions, where the cyclooctene ring undergoes a strain-promoted azide-alkyne cycloaddition (SPAAC) with azide-functionalized molecules. This reaction is highly selective and occurs under mild conditions, making it suitable for use in living systems.
Comparaison Avec Des Composés Similaires
Cyclooct-4-en-1-yl 6-bromohexanoate can be compared with other similar compounds, such as:
Cyclooct-4-en-1-yl 6-chlorohexanoate: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.
Cyclooct-4-en-1-yl 6-iodohexanoate: Contains an iodine atom, which can further enhance the compound’s reactivity in substitution reactions.
Cyclooct-4-en-1-yl 6-fluorohexanoate:
This compound stands out due to its balanced reactivity and stability, making it a versatile compound for various scientific research applications.
Propriétés
Numéro CAS |
869318-50-3 |
|---|---|
Formule moléculaire |
C14H23BrO2 |
Poids moléculaire |
303.23 g/mol |
Nom IUPAC |
cyclooct-4-en-1-yl 6-bromohexanoate |
InChI |
InChI=1S/C14H23BrO2/c15-12-8-4-7-11-14(16)17-13-9-5-2-1-3-6-10-13/h1-2,13H,3-12H2 |
Clé InChI |
YUQOVKUYXGQEBM-UHFFFAOYSA-N |
SMILES canonique |
C1CC=CCCC(C1)OC(=O)CCCCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


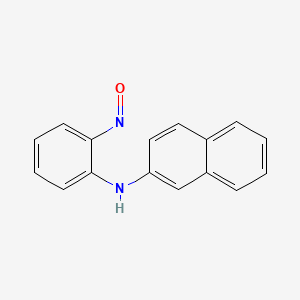
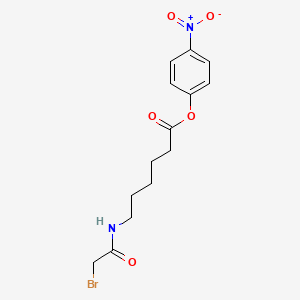

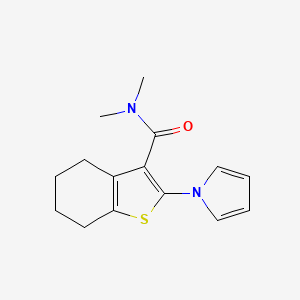

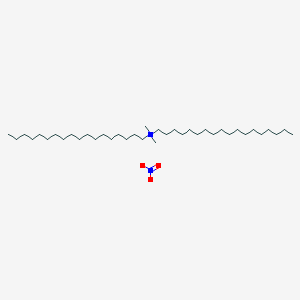
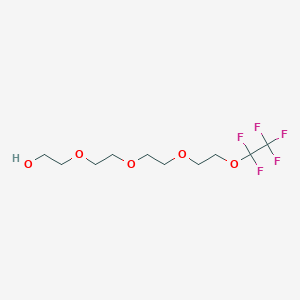
![5-Amino-2-selenoxo[1,3]dithiolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B12544461.png)
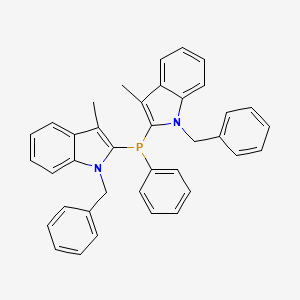

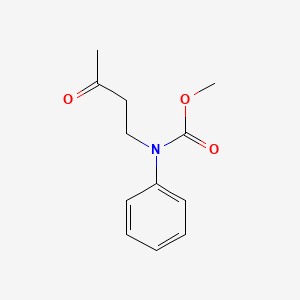
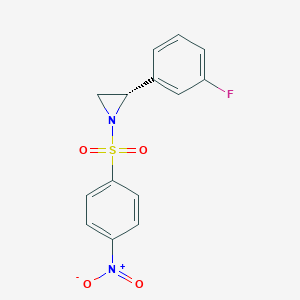
![1-(4-Chlorophenyl)-3-phenyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B12544477.png)

